Cas no 205-83-4 (Acenaphth1,2-aanthracene)

アセンアフタ1,2-アントラセンは多環芳香族炭化水素の一種であり、高い熱安定性と優れた光学的特性を有する化合物です。その剛直な分子構造により、有機電子材料や発光ダイオード(OLED)の分野で重要な中間体として利用されています。特に、π共役系が拡張された構造特性から、高い電荷移動度と発光効率を示し、有機半導体材料としての応用が期待されています。また、化学的に安定であるため、高温環境下での使用にも適しています。研究用途においては、その特異的な蛍光特性を活かした分子プローブとしての利用も検討されています。

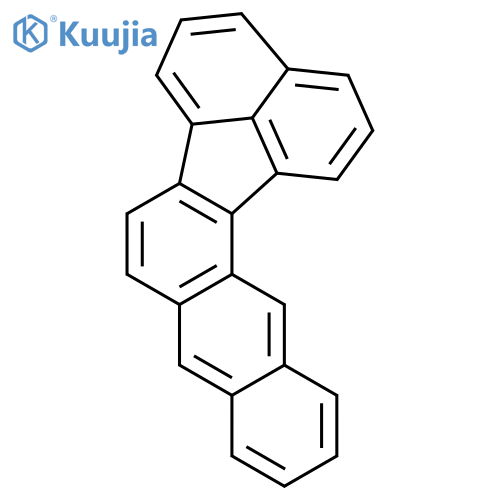

Acenaphth1,2-aanthracene structure

商品名:Acenaphth1,2-aanthracene

CAS番号:205-83-4

MF:C24H14

メガワット:302.367966175079

CID:261447

Acenaphth1,2-aanthracene 化学的及び物理的性質

名前と識別子

-

- Naphtho[2,3-j]fluoranthene(6CI,7CI,8CI,9CI)

- Acenaphth[1,2-a]anthracene

- NAPHTHO[2,3-J]FLUORANTHENE

- Naphto[2,3-j]fluoranthene

- Naphtho[2,3-j]fluoranthene200µg

- Naphtho<2',3',10,11>fluoranthen

- Acenaphth1,2-aanthracene

-

- インチ: InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H

- InChIKey: ZQYVVUIWXIUAKD-UHFFFAOYSA-N

- ほほえんだ: C1C2C3=C(C=CC=2)C2=C(C=CC4C=C5C(C=CC=C5)=CC=42)C3=CC=1

計算された属性

- せいみつぶんしりょう: 302.11000

じっけんとくせい

- PSA: 0.00000

- LogP: 6.79360

Acenaphth1,2-aanthracene セキュリティ情報

Acenaphth1,2-aanthracene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Acenaphth1,2-aanthracene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A130740-10mg |

Acenaphth[1,2-a]anthracene |

205-83-4 | 10mg |

$ 1642.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481320-1mg |

Acenaphth[1,2-a]anthracene-d14, |

205-83-4 | 1mg |

¥3685.00 | 2023-09-05 | ||

| TRC | A130740-1mg |

Acenaphth[1,2-a]anthracene |

205-83-4 | 1mg |

$ 207.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481320-1 mg |

Acenaphth[1,2-a]anthracene-d14, |

205-83-4 | 1mg |

¥3,685.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479431-1 mg |

Acenaphth[1,2-a]anthracene, |

205-83-4 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479431-1mg |

Acenaphth[1,2-a]anthracene, |

205-83-4 | 1mg |

¥2858.00 | 2023-09-05 | ||

| TRC | A130740-100mg |

Acenaphth[1,2-a]anthracene |

205-83-4 | 100mg |

$ 9200.00 | 2023-09-09 |

Acenaphth1,2-aanthracene 関連文献

-

Malcolm Crawford,V. R. Supanekar J. Chem. Soc. C 1970 1832

-

C. A. Bridges,O. Rios,L. F. Allard,H. M. Meyer,A. Huq,Y. Jiang,J.-P. Wang,M. P. Brady Phys. Chem. Chem. Phys. 2016 18 13010

-

Hugh?V. Hayes,Walter B. Wilson,Lane C. Sander,Stephen A. Wise,Andres D. Campiglia Anal. Methods 2018 10 2668

205-83-4 (Acenaphth1,2-aanthracene) 関連製品

- 203-33-8(Benzo[a]aceanthrylene)

- 1706-01-0(3-Methylfluoranthene)

- 111189-32-3(Indeno[1,2,3-hi]chrysene)

- 205-99-2(Benzeacephenanthrylene)

- 205-82-3(Benzojfluoranthene)

- 751-38-2(1,2,3,4-Tetraphenylnaphthalene)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬